Diethyl ethylene pyrophosphite

Description

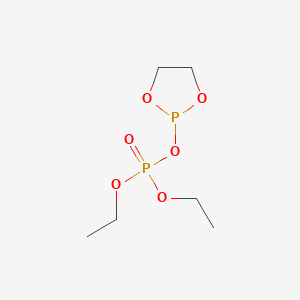

Diethyl ethylene pyrophosphite, also known as tetraethyl pyrophosphite (CAS 21646-99-1), is a pyrophosphite ester with the chemical formula C₈H₂₀O₅P₂ and a molecular weight of 258.19 g/mol . Structurally, it consists of two diethyl phosphite units linked by an oxygen bridge, forming a dimeric structure ( Oxybis(diethoxyphosphine)) . This compound is characterized by its P(III) oxidation state, distinguishing it from pyrophosphates (P(V)) and influencing its reactivity, particularly in hydrolysis and biological interactions .

Properties

Molecular Formula |

C6H14O6P2 |

|---|---|

Molecular Weight |

244.12 g/mol |

IUPAC Name |

1,3,2-dioxaphospholan-2-yl diethyl phosphate |

InChI |

InChI=1S/C6H14O6P2/c1-3-10-14(7,11-4-2)12-13-8-5-6-9-13/h3-6H2,1-2H3 |

InChI Key |

SGZBQOPNVWJJLY-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OP1OCCO1 |

Origin of Product |

United States |

Preparation Methods

Preparation via Dialkylphosphinic Acid Anhydrides

One established approach to preparing dialkylpyrophosphite derivatives, including this compound, involves the use of dialkylphosphinic acid anhydrides. These anhydrides can be synthesized by reacting dialkylphosphinic acid chlorides with dialkylphosphinic acid alkyl esters at elevated temperatures (150°–160° C). The process is typically conducted in a neutral or slightly alkaline medium, often adjusted by adding aliphatic or cycloaliphatic tertiary amines such as N-methylmorpholine or trialkylamines.

- The reaction medium can be a mixture of water and organic solvents miscible with water (e.g., dioxane/water, tetrahydrofuran/water, or dimethylformamide/water) to facilitate solubility and reaction kinetics.

- The reaction proceeds efficiently at room temperature or with slight heating but should avoid temperatures above 50° C to prevent racemization, especially important in peptide-related syntheses.

- Dialkylphosphinic acid anhydrides are preferably used in excess (2–2.5 moles per mole of substrate) and added dropwise to control the reaction rate and product formation.

After the reaction, the product is typically extracted with ethyl acetate, washed with water and aqueous solutions such as sodium bicarbonate and potassium bisulfate, dried over sodium sulfate, and concentrated under vacuum. The final product can be precipitated with diethyl ether to obtain a solid form.

Use of Dialkylphosphorochloridites and Exchange Reactions

Another synthetic route involves dialkylphosphorochloridites, which are prepared by reacting trialkyl phosphites with phosphorus trichloride (PCl3), leading to substitution and exchange reactions that form phosphorochloridite intermediates. These intermediates can undergo condensation reactions to form P–P bonds, which are relevant in pyrophosphite synthesis.

- The reaction rate and product distribution depend on the electron density at the phosphorus atom and the structure of the alkoxy groups.

- Exchange reactions with phosphorochloridites and trialkyl phosphites are typically conducted at mild temperatures (20–50° C), with higher temperatures accelerating completion.

- Side products containing P–P bonds can form depending on the initial reagents and conditions, requiring careful control of reaction parameters to favor this compound formation.

Comparative Analysis of Preparation Methods

Summary Table of Key Preparation Parameters

| Parameter | Dialkylphosphinic Acid Anhydrides | Dialkylphosphorochloridites | Catalytic Rearrangement (Triethyl Phosphite) |

|---|---|---|---|

| Temperature | Room temp to <50° C | 20–50° C | 175–185° C |

| Solvent System | Water + miscible organic solvents | Organic solvents | Neat or solvent medium |

| pH Control | Neutral to slightly alkaline | Not specified | Not applicable |

| Catalyst | Tertiary amines or salts | None or phosphorus reagents | Ethyl iodide (0.5–10 wt%) |

| Reaction Time | Rapid at room temp | Variable | Controlled slow addition |

| Product Purity | High, minimal racemization | Variable | High (97–99%) |

| Isolation Method | Extraction, washing, drying, precipitation | Extraction and purification | Distillation and purification |

Chemical Reactions Analysis

Types of Reactions: Diethyl ethylene pyrophosphite undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form diethyl ethylene pyrophosphate.

Reduction: It can be reduced to form diethyl ethylene phosphite.

Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly used under basic conditions.

Major Products Formed:

Oxidation: Diethyl ethylene pyrophosphate.

Reduction: Diethyl ethylene phosphite.

Substitution: Various substituted phosphonates and phosphites.

Scientific Research Applications

Diethyl ethylene pyrophosphite has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diethyl ethylene pyrophosphite involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable complexes with metal ions, which can then participate in catalytic processes. The compound’s reactivity is largely due to the presence of the phosphorus atom, which can undergo various oxidation states and form multiple bonds with other elements .

Comparison with Similar Compounds

Pyrophosphite vs. Pyrophosphate

Pyrophosphite (P₂O₅H₂²⁻ ) and pyrophosphate (P₂O₇⁴⁻ ) differ primarily in oxidation state (P(III) vs. P(V)) and ionizable protons:

- Pyrophosphite : Two ionizable protons, hydrolyzes more slowly across a broad pH range due to reduced electrophilicity .

- Pyrophosphate : Four ionizable protons, highly reactive in enzymatic processes (e.g., PPases) and prebiotic phosphorylation .

Key Data :

| Property | Pyrophosphite (P(III)) | Pyrophosphate (P(V)) |

|---|---|---|

| Ionizable Protons | 2 | 4 |

| Hydrolysis Rate (pH 7) | Low | High |

| Biological Relevance | Prebiotic energy source | ATP/ADP metabolism |

Comparison with Other Phosphite Esters

Dimethyl Phosphite (CAS 868-85-9)

- Structure : (CH₃O)₂P(O)H.

- Applications : Intermediate in flame retardants and pesticides .

- Reactivity : Less sterically hindered than pyrophosphite; undergoes rapid alcoholysis (e.g., with ethylene glycol under microwave irradiation) .

Diphenyl Phosphite (CAS 4712-55-4)

- Structure : (C₆H₅O)₂P(O)H.

- Applications : Antioxidant in polymers .

- Reactivity : Aromatic groups increase stability but reduce solubility in aqueous systems compared to aliphatic pyrophosphites .

Key Data :

| Compound | Molecular Weight | Density (g/mL) | Hydrolysis Rate | Primary Use |

|---|---|---|---|---|

| Diethyl Ethylene Pyrophosphite | 258.19 | 1.057 | Moderate | Prebiotic chemistry |

| Dimethyl Phosphite | 110.08 | 1.200 | High | Chemical synthesis |

| Diphenyl Phosphite | 234.19 | 1.260 | Low | Polymer additive |

Comparison with Sulfur-Containing Analogues

Tetraethyl Dithiopyrophosphate

- Structure : Replaces oxygen bridges with sulfur.

- Reactivity : Sulfur increases resistance to hydrolysis but enhances toxicity .

- Applications: Limited to niche industrial uses due to safety concerns .

Key Difference :

- Stability : Dithiopyrophosphates are more thermally stable but less environmentally persistent than pyrophosphites .

Stability Challenges :

Q & A

Q. What are the key structural and thermodynamic properties of diethyl ethylene pyrophosphite (DEEP), and how can they be experimentally validated?

DEEP (CAS 21646-99-1, C₈H₂₀O₅P₂) has a molecular weight of 258.19 g/mol and a density of 1.057 g/mL at 25°C . Key thermodynamic parameters, such as enthalpy of vaporization (ΔvapH) or free energy of reaction (ΔrG°), can be derived using NIST Standard Reference Database 69, which provides validated computational models for organophosphorus compounds . Experimental validation requires techniques like differential scanning calorimetry (DSC) for thermal stability or gas chromatography-mass spectrometry (GC-MS) for purity analysis.

Q. How should researchers safely handle DEEP in laboratory settings to mitigate reactivity risks?

DEEP’s pyrophosphite structure confers reactivity with oxidizers, alkalis, and metals. Critical precautions include:

- Respiratory protection : Use NIOSH-certified respirators if airborne concentrations exceed exposure limits .

- Skin/eye protection : Wear tight-fitting goggles, face shields, and nitrile gloves; ensure eyewash stations are accessible .

- Storage : Keep in sealed containers under dry inert gas (e.g., argon) to prevent oxidation .

Q. What analytical methods are recommended for quantifying DEEP in complex matrices?

Fluorometric assays (e.g., DHAP Assay Kit principles) can be adapted by generating a standard curve specific to DEEP’s absorption/emission profile. Key steps include:

- Sample preparation : Deproteinize using 10 kDa centrifugal filters to remove interferents .

- Detection : Optimize excitation/emission wavelengths (e.g., 535/587 nm) based on DEEP’s fluorophore interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for DEEP and related organophosphites?

Discrepancies often arise from variations in test models (e.g., in vitro vs. in vivo) or impurity profiles. A systematic approach includes:

Q. What reaction design strategies minimize diethyl ether byproducts during DEEP synthesis?

DEEP synthesis via esterification of ethylene glycol with diethyl phosphite often produces diethyl ether due to ethanol dehydration. Mitigation strategies include:

Q. How can computational modeling predict DEEP’s behavior in catalytic or energy storage applications?

Density Functional Theory (DFT) simulations using Gaussian 16 software can model:

- Coordination chemistry : Assess DEEP’s ligand-binding affinity with transition metals (e.g., Fe³⁺) for catalytic applications .

- Electrolyte compatibility : Predict stability in Li-ion battery electrolytes (e.g., ethylene carbonate/diethyl carbonate blends) by calculating oxidation potentials .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.